3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Description
3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound with the molecular formula C19H21IN2O3S It is characterized by the presence of an iodine atom, a benzamide core, and a sulfonyl group attached to a piperidine ring
Properties
Molecular Formula |
C19H21IN2O3S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-iodo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H21IN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23) |
InChI Key |
ZHARNQJXIAYURB-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a benzamide derivative, followed by the introduction of the sulfonyl group and the piperidine ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: This compound shares the iodine and benzene ring but lacks the sulfonyl and piperidine groups.
3-iodo-4-methoxypyridine: Similar in having an iodine atom and aromatic ring but differs in the presence of a methoxy group and pyridine ring.
Uniqueness
3-iodo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and piperidine ring distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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